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Compound of Interest

Compound Name: Laporolimus

Cat. No.: B15562688

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,
and mechanism of action of Laporolimus, a macrocyclic lactone with significant
immunosuppressive properties. As a derivative of rapamycin, Laporolimus is a potent inhibitor
of the mammalian target of rapamycin (mTOR), a crucial signaling node in cellular growth,
proliferation, and survival.

Chemical Structure and Properties

Laporolimus is a complex macrocyclic compound with the chemical formula C58H89NO14.[1]
[2] Its systematic IUPAC name is [(1R,2R,4S)-4-[(2R)-2-
[(AR,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-
dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-
azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]
cyclohexanecarboxylate. The compound is registered under the CAS number 1504576-27-5.[1]

[2]
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Property

Value

Source

Molecular Formula

C58H89NO14

PubChem[1][2]

Molecular Weight

1024.3 g/mol

DC Chemicals[1]

IUPAC Name

[(1R,2R,4S)-4-[(2R)-2-
[(1R,9S,12S,15R,16E,18R,19
R,21R,23S,24E,26E,28E,30S,
32S,35R)-1,18-dihydroxy-
19,30-dimethoxy-
15,17,21,23,29,35-
hexamethyl-2,3,10,14,20-
pentaoxo-11,36-dioxa-4-
azatricyclo[30.3.1.04,9]hexatri
aconta-16,24,26,28-tetraen-
12-yllpropyl]-2-
methoxycyclohexyl]

cyclohexanecarboxylate

PubChem|[2]

CAS Number

1504576-27-5

DC Chemicals[1], PubChem][2]

Synthesis of Laporolimus

A detailed, publicly available experimental protocol for the synthesis of Laporolimus is not

readily found in the scientific literature or patent databases. However, based on the synthesis

of structurally similar rapamycin analogs, such as everolimus and temsirolimus, a generalized

synthetic approach can be inferred.

The synthesis of Laporolimus would likely start from rapamycin, a readily available

fermentation product from the bacterium Streptomyces hygroscopicus. The core of the

synthesis would involve the selective modification of the hydroxyl group at the C42 position of

the rapamycin macrocycle.

Generalized Synthetic Scheme:

A plausible synthetic route would involve the following key steps:
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o Protection of Hydroxyl Groups: To achieve selective modification, other reactive hydroxyl
groups in the rapamycin molecule, particularly at the C31 position, may need to be protected
using appropriate protecting groups.

 Alkylation/Esterification at C42: The free hydroxyl group at the C42 position would then be
reacted with a suitable cyclohexanecarboxylate derivative. This reaction could be an
esterification using an activated cyclohexanecarboxylic acid or an alkylation with a
cyclohexanecarboxymethyl halide or triflate. The reaction would likely be carried out in the
presence of a non-nucleophilic base to facilitate the reaction.

» Deprotection: Following the successful modification at the C42 position, the protecting
groups on other hydroxyl groups would be removed under specific conditions that do not
affect the newly formed ester linkage.

 Purification: The final product, Laporolimus, would be purified from the reaction mixture
using chromatographic techniques, such as column chromatography or high-performance
liquid chromatography (HPLC).

It is important to note that this is a generalized scheme, and the specific reagents, reaction
conditions, and purification methods would need to be optimized to achieve a good yield and
purity of Laporolimus.

Mechanism of Action: Inhibition of the mTOR
Signaling Pathway

Laporolimus, like other rapamycin analogs, exerts its immunosuppressive and anti-
proliferative effects by inhibiting the mammalian target of rapamycin (nTOR).[3][4] mTOR is a
serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism,
and survival.[5][6] It integrates signals from various upstream pathways, including growth
factors and nutrients.[7]

MTOR exists in two distinct multiprotein complexes: mMTOR Complex 1 (mMTORC1) and mTOR
Complex 2 (mTORC?2).[5] Laporolimus, by forming a complex with the intracellular protein
FKBP12, primarily targets and inhibits the function of mMTORC1.[5][8]
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The inhibition of mMTORC1 by the Laporolimus-FKBP12 complex disrupts the phosphorylation
of key downstream effectors, including:

» S6 Kinase 1 (S6K1): A key regulator of protein synthesis and cell size.

» Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): A repressor of translation
initiation.

By inhibiting the phosphorylation of these substrates, Laporolimus effectively blocks the
translation of key mRNAs required for cell cycle progression and proliferation, leading to a G1
phase cell cycle arrest.
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Caption: The mTOR signaling pathway and the inhibitory action of Laporolimus.
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Conclusion

Laporolimus is a significant derivative of rapamycin with a well-defined chemical structure and
a clear mechanism of action centered on the inhibition of the mTOR signaling pathway. While
specific, publicly available synthesis protocols are limited, its preparation can be logically
deduced from the established chemistry of related compounds. This guide provides a
foundational understanding for researchers and professionals in the field of drug development,
highlighting the key chemical and biological aspects of this potent immunosuppressive agent.
Further research into its synthesis and clinical applications is warranted to fully explore its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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